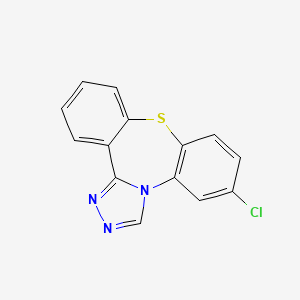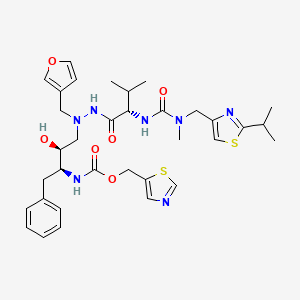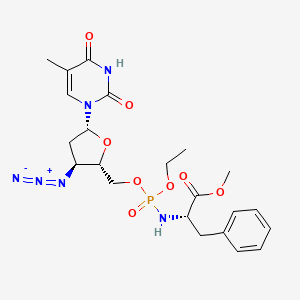
5'MeOPhePO3(Et)AZT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Methoxyphenylphosphorylethylazidothymidine, commonly referred to as 5’MeOPhePO3(Et)AZT, is a derivative of azidothymidine (AZT). AZT is a nucleoside analog reverse-transcriptase inhibitor that has been widely used in the treatment of HIV/AIDS. The modification of AZT with a methoxyphenylphosphorylethyl group aims to enhance its pharmacokinetic properties and reduce toxicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxyphenylphosphorylethylazidothymidine typically involves the following steps:
Starting Material: The synthesis begins with thymidine, a naturally occurring nucleoside.
Azidation: Thymidine is converted to azidothymidine by replacing the 3’-hydroxyl group with an azido group (N3).
Phosphorylation: The azidothymidine is then phosphorylated at the 5’-position using a phosphorylating agent such as phosphorus oxychloride (POCl3) or a phosphoramidite reagent.
Methoxyphenyl Group Addition: The phosphorylated intermediate is reacted with a methoxyphenyl group to form the final compound.
Industrial Production Methods
Industrial production of 5’-Methoxyphenylphosphorylethylazidothymidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thymidine are converted to azidothymidine using automated reactors.
Purification: The intermediate products are purified using techniques such as chromatography to ensure high purity.
Final Product Formation: The final compound is synthesized and purified to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
5’-Methoxyphenylphosphorylethylazidothymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The methoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2, Pd/C) are used.
Substitution: Substitution reactions often use nucleophiles like sodium azide (NaN3) or other organic azides.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Oxidized derivatives of the methoxyphenyl group.
Reduction Products: Amino derivatives of azidothymidine.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5’-Methoxyphenylphosphorylethylazidothymidine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its potential to inhibit viral replication in cell cultures.
Medicine: Explored as a potential antiviral agent with improved pharmacokinetics compared to AZT.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 5’-Methoxyphenylphosphorylethylazidothymidine involves:
Inhibition of Reverse Transcriptase: The compound is incorporated into the viral DNA by reverse transcriptase, leading to chain termination.
Molecular Targets: Targets the reverse transcriptase enzyme of HIV, preventing the synthesis of viral DNA.
Pathways Involved: Inhibits the replication cycle of HIV by blocking the conversion of viral RNA to DNA.
Comparación Con Compuestos Similares
Similar Compounds
Azidothymidine (AZT): The parent compound, widely used in HIV treatment.
3’-Azido-3’-deoxythymidine 5’-triphosphate: An active metabolite of AZT.
Other Nucleoside Analogs: Compounds like lamivudine (3TC) and stavudine (d4T) which also inhibit reverse transcriptase.
Uniqueness
5’-Methoxyphenylphosphorylethylazidothymidine is unique due to its modified structure, which aims to:
Enhance Pharmacokinetics: Improved absorption, distribution, metabolism, and excretion properties.
Reduce Toxicity: Lower toxicity compared to unmodified AZT, making it potentially safer for long-term use.
This compound represents a promising advancement in the field of antiviral research, offering potential benefits over existing treatments.
Propiedades
Número CAS |
133201-18-0 |
|---|---|
Fórmula molecular |
C22H29N6O8P |
Peso molecular |
536.5 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxyphosphoryl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C22H29N6O8P/c1-4-34-37(32,26-17(21(30)33-3)10-15-8-6-5-7-9-15)35-13-18-16(25-27-23)11-19(36-18)28-12-14(2)20(29)24-22(28)31/h5-9,12,16-19H,4,10-11,13H2,1-3H3,(H,26,32)(H,24,29,31)/t16-,17-,18+,19+,37?/m0/s1 |
Clave InChI |
ZSDVRRJOFOIBHX-GYTSIINFSA-N |
SMILES isomérico |
CCOP(=O)(N[C@@H](CC1=CC=CC=C1)C(=O)OC)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)N=[N+]=[N-] |
SMILES canónico |
CCOP(=O)(NC(CC1=CC=CC=C1)C(=O)OC)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



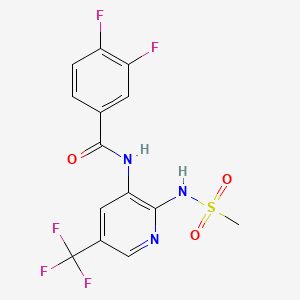
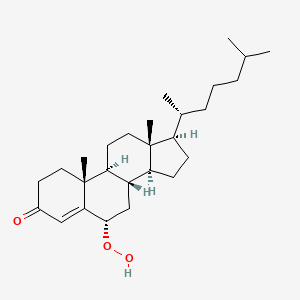
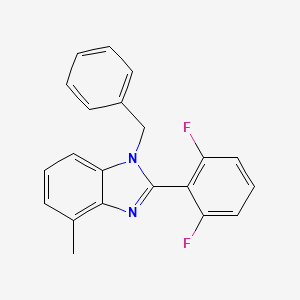
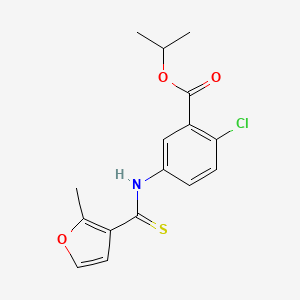
![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)


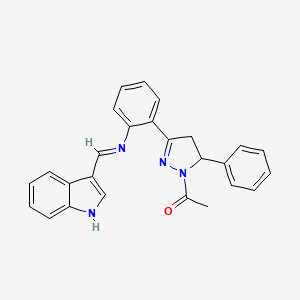

![Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate](/img/structure/B12754448.png)
